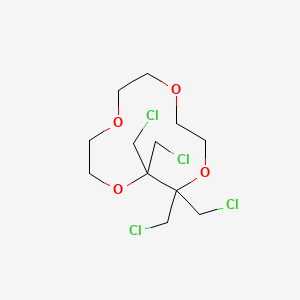
Thiourea, N-ethyl-N'-(3-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-ethyl-N’-(3-fluorophenyl)- is an organosulfur compound with the chemical formula C9H11FN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by an ethyl group and another by a 3-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-ethyl-N’-(3-fluorophenyl)- typically involves the reaction of ethylamine with 3-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H4F−NCS+C2H5NH2→C6H4F−NHCSNH−C2H5
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and purification steps to obtain a high-purity product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-ethyl-N’-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiourea, N-ethyl-N’-(3-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Thiourea, N-ethyl-N’-(3-fluorophenyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards the target enzymes. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-ethylthiourea: Similar structure but without the fluorophenyl group.
N-(3-fluorophenyl)thiourea: Lacks the ethyl group.
Uniqueness
Thiourea, N-ethyl-N’-(3-fluorophenyl)- is unique due to the presence of both the ethyl and 3-fluorophenyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
62644-15-9 |
|---|---|
Fórmula molecular |
C9H11FN2S |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-ethyl-3-(3-fluorophenyl)thiourea |
InChI |
InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Clave InChI |
XBBRTADRJCXYFI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NC1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517404.png)

![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)

![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)

![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)

